molecular formula C8H7NO3 B2384895 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid CAS No. 340682-24-8

3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid

Cat. No.: B2384895
CAS No.: 340682-24-8
M. Wt: 165.148
InChI Key: IENCUXURMYOKEK-UHFFFAOYSA-N
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Description

3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid is a small molecule that has garnered attention due to its potential therapeutic and environmental applications. This compound, with the molecular formula C8H7NO3, is known for its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid typically involves the reaction of 5-hydroxypyridine with propenoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups .

Scientific Research Applications

3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the propenoic acid moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-(5-Hydroxy-2-pyridinyl)prop-2-enoic acid
  • 3-(5-Hydroxy-4-pyridinyl)prop-2-enoic acid
  • 3-(5-Hydroxy-6-pyridinyl)prop-2-enoic acid .

Uniqueness

What sets 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid apart is its specific hydroxylation pattern and the position of the propenoic acid moiety, which confer unique chemical and biological properties. These structural features make it a valuable compound for various applications in scientific research and industry .

Biological Activity

3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid, also known as (2E)-3-(5-hydroxy-3-pyridinyl)-2-propenoic acid, is a compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C8H7NO3C_8H_7NO_3, and it has a molecular weight of approximately 165.15 g/mol. This compound is characterized by a hydroxyl group on the pyridine ring and a propenoic acid backbone, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group and the propenoic acid moiety facilitate these interactions, allowing the compound to modulate several biochemical processes. It has been suggested that this compound may act as an inhibitor or activator of specific enzymes involved in inflammatory responses or other signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against several bacterial strains, particularly Gram-positive pathogens. Its structure allows for effective binding to bacterial targets, potentially inhibiting their growth .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antioxidant Activity : The presence of the hydroxyl group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the compound's efficacy against multidrug-resistant Gram-positive bacteria. Results indicated that it exhibited significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that this compound could inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
  • Antioxidant Activity Assessment :
    • The compound was tested for its ability to scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, showing a dose-dependent antioxidant effect comparable to standard antioxidants like ascorbic acid.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-(6-Hydroxypyridin-3-YL)acrylic acidSimilar pyridine ring, different hydroxyl positionAntioxidant and antimicrobial
5-Hydroxyisophthalic acidHydroxy group on an aromatic ringAnti-inflammatory properties
4-HydroxypyridineHydroxyl group on a pyridine ringAntimicrobial effects

The table highlights how variations in structural features influence biological activities, emphasizing the unique potential of this compound.

Properties

IUPAC Name

(E)-3-(5-hydroxypyridin-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-7-3-6(4-9-5-7)1-2-8(11)12/h1-5,10H,(H,11,12)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENCUXURMYOKEK-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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